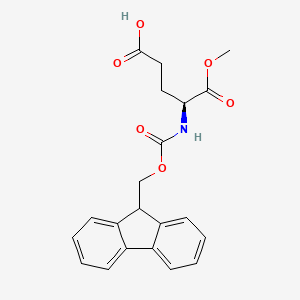

Fmoc-Glu-Ome

Vue d'ensemble

Description

Fmoc-Glu-OMe: N-(9-Fluorenylméthyloxycarbonyl)-L-acide glutamique γ-méthyl ester , est un composé organique largement utilisé dans la synthèse peptidique. Il s'agit d'un dérivé de l'acide glutamique, modifié avec un groupe fluorenylméthyloxycarbonyl (Fmoc) au niveau de l'extrémité amino et un ester méthylique au niveau du groupe carboxyle gamma. Ce composé est principalement utilisé comme groupe protecteur dans la synthèse peptidique en phase solide en raison de sa stabilité et de sa facilité de retrait dans des conditions douces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Matière de départ : La synthèse commence avec l'acide L-glutamique.

Protection Fmoc : L'acide L-glutamique est dissous dans une solution de carbonate de sodium et du chlorure de fluorenylméthyloxycarbonyl (Fmoc-Cl) est ajouté.

Méthodes de production industrielle : La production industrielle de Fmoc-Glu-OMe suit des voies de synthèse similaires, mais elle est mise à l'échelle pour répondre aux besoins commerciaux. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions :

Hydrolyse : Fmoc-Glu-OMe subit une hydrolyse pour éliminer le groupe ester méthylique, donnant l'acide Fmoc-L-glutamique.

Déprotection : Le groupe Fmoc peut être éliminé en utilisant une base telle que la pipéridine, ce qui donne l'acide L-glutamique libre.

Réactifs et conditions courants :

Hydrolyse : L'iodure de calcium en conditions aqueuses est utilisé pour l'hydrolyse sélective du groupe ester méthylique.

Déprotection : La pipéridine dans le diméthylformamide (DMF) est couramment utilisée pour éliminer le groupe Fmoc.

Principaux produits :

Produit d'hydrolyse : Acide Fmoc-L-glutamique.

Produit de déprotection : Acide L-glutamique.

Applications de la recherche scientifique

Chimie :

Synthèse peptidique : This compound est largement utilisé dans la synthèse peptidique en phase solide comme groupe protecteur pour l'extrémité amino.

Biologie :

Culture cellulaire : Les acides aminés modifiés par Fmoc sont utilisés dans le développement d'hydrogels pour la culture cellulaire et l'ingénierie tissulaire.

Médecine :

Administration de médicaments : This compound est utilisé dans la formulation de systèmes d'administration de médicaments en raison de sa biocompatibilité et de sa capacité à former des hydrogels.

Industrie :

Science des matériaux : Le composé est utilisé dans la fabrication de matériaux fonctionnels, y compris des blocs de construction bio-inspirés pour diverses applications.

Mécanisme d'action

Mécanisme :

Protection Fmoc : Le groupe Fmoc protège l'extrémité amino en formant une liaison carbamate stable, empêchant les réactions indésirables pendant la synthèse peptidique.

Déprotection : Le groupe Fmoc est éliminé par clivage catalysé par une base, formant un sous-produit de dibenzofulvène qui est stabilisé par la pipéridine.

Cibles moléculaires et voies :

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Glu-Ome in Solid-Phase Peptide Synthesis

This compound is predominantly used as a building block in Fmoc solid-phase peptide synthesis (SPPS). This method is favored due to its efficiency and the high quality of peptides produced. The Fmoc protecting group allows for easy deprotection under mild basic conditions, facilitating the synthesis of complex peptides without racemization issues typically associated with other protecting groups like Boc.

Case Study: Advances in Peptide Synthesis

A study highlighted the use of this compound to synthesize peptides with diverse functionalities. The research demonstrated that using high-purity Fmoc building blocks significantly improved the yield and purity of synthesized peptides, allowing for the production of therapeutic peptides that are entering clinical trials .

Biomaterials

Hydrogels and Antimicrobial Properties

Recent research has shown that this compound can be incorporated into supramolecular hydrogels, which exhibit excellent mechanical properties and biocompatibility. These hydrogels have been studied for their potential in wound healing applications due to their antimicrobial properties when combined with silver nanoparticles.

Data Table: Composition of Supramolecular Hydrogels

| Sample Code | Composition | Gelation Agent | Antimicrobial Agent |

|---|---|---|---|

| Lys_Glu_5_1 | Fmoc-Lys-Fmoc + this compound | Chitosan | Silver Nanoparticles |

| Lys_Glu_15_1 | Fmoc-Lys-Fmoc + this compound | Chitosan | Silver Nanoparticles |

The gelation properties of these materials make them suitable for creating moldable wound dressings that not only provide physical protection but also actively fight infections .

Biomedical Applications

Antibacterial Activity

This compound has demonstrated significant antibacterial activity, making it a candidate for developing new antimicrobial agents. Its incorporation into various formulations has been shown to enhance the efficacy against common pathogens.

Case Study: Antibacterial Hydrogel Development

A study focused on creating an antibacterial hydrogel using this compound as a key component. The resultant hydrogel exhibited enhanced antibacterial properties, making it suitable for applications in medical devices and wound healing .

Mécanisme D'action

Mechanism:

Fmoc Protection: The Fmoc group protects the amino terminus by forming a stable carbamate linkage, preventing unwanted reactions during peptide synthesis.

Deprotection: The Fmoc group is removed by base-catalyzed cleavage, forming a dibenzofulvene byproduct that is stabilized by piperidine.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Composés similaires :

Fmoc-Gly-OMe : Structure similaire, mais avec la glycine au lieu de l'acide glutamique.

Fmoc-Aib-OMe : Contient de l'acide α-aminoisobutyrique, connu pour son hydrolyse plus lente en raison de l'encombrement stérique.

Unicité :

Activité Biologique

Fmoc-Glu-OMe, or Fmoc-protected glutamic acid methyl ester, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Overview of this compound

This compound is a derivative of glutamic acid, an amino acid that plays a crucial role as a neurotransmitter in the central nervous system. The compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Biological Activities

- Neurotransmitter Activity :

- Antibacterial Properties :

- Gelation Properties :

- Synergistic Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : As a glutamate derivative, this compound may interact with glutamate receptors (NMDA and AMPA receptors), modulating neurotransmission and potentially influencing neuroprotective pathways.

- Membrane Disruption : Its antibacterial effects are likely due to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

- Hydrogel Formation : The ability to form hydrogels is linked to the molecular structure of this compound, allowing it to self-assemble into three-dimensional networks that can encapsulate therapeutic agents .

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Zhang et al. demonstrated that this compound could be utilized in creating biopolymer hydrogels with significant antibacterial properties against both gram-positive and gram-negative bacteria. The hydrogels were effective as wound dressings, promoting healing while preventing infection .

- Neuroprotective Effects :

Comparative Analysis

The following table summarizes the properties of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Lysine | Contains lysine instead of glutamic acid | Basic amino acid; used for different peptide synthesis |

| Fmoc-Glu(OtBu)-OH | Contains tert-butyl ester instead | Different solubility and reactivity profile |

| Fmoc-Aspartic Acid | Analogous structure with aspartic acid | Plays distinct roles in neurotransmission |

Propriétés

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVDKFNHFXLOQY-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707195 | |

| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-49-9 | |

| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.